molecular formula C9H14N2O B1612733 2-(5-Amino-2-methylphenylamino)ethanol CAS No. 785719-30-4

2-(5-Amino-2-methylphenylamino)ethanol

Cat. No.: B1612733
CAS No.: 785719-30-4
M. Wt: 166.22 g/mol
InChI Key: NFHBNNBCTQSJQM-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methylphenylamino)ethanol is an ethanolamine derivative featuring a substituted phenyl ring with an amino group at the 5-position and a methyl group at the 2-position. This compound’s structure combines a polar ethanolamine backbone with aromatic and aliphatic substituents, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, or materials science.

Properties

CAS No.

785719-30-4

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(5-amino-2-methylanilino)ethanol

InChI

InChI=1S/C9H14N2O/c1-7-2-3-8(10)6-9(7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3

InChI Key

NFHBNNBCTQSJQM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)NCCO

Canonical SMILES

CC1=C(C=C(C=C1)N)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several ethanolamine derivatives and aromatic amines. Key comparisons include:

A. 2-((2-Methoxyethyl)(methyl)amino)ethanol ()
  • Structure: Contains a methoxyethyl and methyl group on the amino nitrogen.
  • Synthesis: Synthesized via nucleophilic substitution (88% yield) using 2-bromoethanol and 2-methoxy-N-methylethanamine under mild conditions (100°C, 2 hours) .
  • Comparison: Unlike the target compound’s aromatic amino group, this analogue has an aliphatic methoxyethyl substituent. The methoxy group may enhance solubility but reduce aromatic interactions critical for biological activity.
B. Diethylaminoethanol (DEAE, )
  • Structure: Tertiary amine with diethyl and ethanol groups.
  • Properties : Colorless liquid with weak ammonia odor; used as a surfactant or pharmaceutical intermediate.
C. Tyrosol Analogues ()
  • Examples: 2-(3-hydroxyphenyl)ethanol, 2-(4-hydroxy-3-methoxyphenyl)ethanol.
  • Activity: Exhibit tyrosinase inhibition (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol at 4.5 μM IC50).
D. 2-[(5-Trifluoromethylpyridin-2-yl)oxy]ethanol ()
  • Structure: Ethanol linked via ether to a trifluoromethylpyridine ring.
  • Synthesis : Microwave-assisted C–O coupling (87% yield using CuI).
  • Comparison : The ether linkage in this compound contrasts with the target’s amine linkage, which may influence stability and reactivity. Microwave synthesis could be adapted for the target compound to improve efficiency .
E. [5-AMINO-2-(4-CHLOROPHENOXY)PHENYL]METHANOL ()
  • Structure: Benzyl alcohol with 5-amino and 4-chlorophenoxy substituents.
  • Properties: Molecular weight 249.69, XLogP3 2.5, hydrogen-bond donor count 2.
  • Comparison: The chlorophenoxy group introduces lipophilicity, whereas the target compound’s methyl group may reduce steric hindrance, enhancing solubility .

Key Findings

Substituent Effects: Aromatic vs. Aliphatic Groups: Aromatic amines (e.g., tyrosol analogues) show biological activity, while aliphatic amines (e.g., DEAE) excel in industrial applications. The target compound’s aromatic amino group may favor drug-receptor interactions. Polarity: Amino and hydroxyl groups enhance hydrogen bonding (e.g., tyrosol’s enzyme inhibition), whereas methoxy/chloro groups increase lipophilicity.

Biological Activity: While direct data on the target compound are lacking, structurally related ethanolamine derivatives exhibit tyrosinase inhibition () and antitumor activity (), suggesting avenues for pharmacological testing.

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